5-Bromo-2-ethylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-ethylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a bromine atom at the 5th position and an ethyl group at the 2nd position of the pyridazine ring. Pyridazines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethylpyridazin-3(2H)-one typically involves the bromination of 2-ethylpyridazin-3(2H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazines or tetrahydropyridazines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products:
Substitution Reactions: Formation of 5-azido-2-ethylpyridazin-3(2H)-one, 5-thio-2-ethylpyridazin-3(2H)-one, or 5-methoxy-2-ethylpyridazin-3(2H)-one.
Oxidation Reactions: Formation of 5-bromo-2-formylpyridazin-3(2H)-one or 5-bromo-2-carboxypyridazin-3(2H)-one.
Reduction Reactions: Formation of 5-bromo-2-ethyl-1,2-dihydropyridazin-3(2H)-one or 5-bromo-2-ethyl-1,2,3,4-tetrahydropyridazin-3(2H)-one.
Scientific Research Applications
5-Bromo-2-ethylpyridazin-3(2H)-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including neurological disorders and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the pyridazine ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity. The ethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
5-Bromo-2-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of an ethyl group.
5-Chloro-2-ethylpyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of a bromine atom.
2-Ethylpyridazin-3(2H)-one: Lacks the bromine atom at the 5th position.
Uniqueness: 5-Bromo-2-ethylpyridazin-3(2H)-one is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity, biological activity, and physicochemical properties. The bromine atom can participate in halogen bonding, while the ethyl group can modulate the compound’s lipophilicity and steric effects.
Properties
IUPAC Name |
5-bromo-2-ethylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-9-6(10)3-5(7)4-8-9/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKIJAYXUNIOSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.